molecular formula C13H21N3O6S2 B599550 (2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate CAS No. 148017-51-0

(2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate

Cat. No. B599550
M. Wt: 379.446
InChI Key: CJBOETITIUHVQM-QWRGUYRKSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C13H21N3O6S2 . It has a molecular weight of 379.45 . The structure of this compound is unique, allowing it to be used in various fields of research.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 379.45 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .

Scientific Research Applications

Sulfamethoxazole and Environmental Impact

Research on sulfamethoxazole, a compound that also contains sulfamoyl and carboxyl groups, focuses on its environmental persistence and removal techniques. Techniques such as adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs) are explored for their effectiveness in removing such compounds from water sources. These methods rely on interactions with functional groups similar to those in the specified compound, suggesting potential environmental research applications (Prasannamedha & Kumar, 2020).

Metalloporphyrin-Catalyzed Functionalization

The functionalization of saturated C-H bonds, including those adjacent to sulfamoyl and carboxylate groups, using metalloporphyrin catalysts, offers insights into synthetic applications. Such reactions can enhance the diversity of molecules for potential pharmacological studies, indicating a pathway for modifying the compound of interest (Che et al., 2011).

Reactivity and Potential for Drug Synthesis

Levulinic acid, with its carbonyl and carboxyl functional groups, is a precursor in drug synthesis, showing the potential of similarly structured compounds in medicinal chemistry. The versatility in forming derivatives for drug development suggests a similar potential for the compound (Zhang et al., 2021).

Toxicity and Molecular Effects

The study of volatile sulfur compounds (VSCs), which include sulfides and mercaptans related to the sulfur-containing groups in the specified compound, discusses their biological effects, including toxicity and relevance to conditions such as periodontitis. This suggests a line of investigation into the biological impacts of the compound, particularly in relation to oral health or cellular effects (Ratcliff & Johnson, 1999).

Safety And Hazards

The safety information available indicates that this compound should be handled with caution. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

prop-2-enyl (2S,4S)-2-[[prop-2-enoxycarbonyl(sulfamoyl)amino]methyl]-4-sulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O6S2/c1-3-5-21-12(17)15-9-11(23)7-10(15)8-16(24(14,19)20)13(18)22-6-4-2/h3-4,10-11,23H,1-2,5-9H2,(H2,14,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBOETITIUHVQM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CC(CC1CN(C(=O)OCC=C)S(=O)(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N1C[C@H](C[C@H]1CN(C(=O)OCC=C)S(=O)(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

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